molecular formula C12H8ClNO4 B096146 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid CAS No. 6305-23-3

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid

Cat. No. B096146
CAS RN: 6305-23-3
M. Wt: 265.65 g/mol
InChI Key: BGVSMWPOACWRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, also known as CDDO-Im, is a synthetic triterpenoid compound that has been widely studied for its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex and involves multiple pathways. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can induce apoptosis by activating the JNK pathway and inhibiting the PI3K/Akt pathway.

Biochemical And Physiological Effects

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can protect against ischemic injury.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its well-documented biological activity. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its complex synthesis method. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. One area of research is the development of novel synthetic analogs of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid with improved pharmacological properties. Additionally, the use of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in combination with other drugs or therapies is an area of active research. Finally, the potential therapeutic applications of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in the treatment of neurological disorders, such as Alzheimer's disease, is an area of growing interest.
In conclusion, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties, and has been shown to have a range of biochemical and physiological effects. While the synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex, its well-documented biological activity makes it a valuable tool for lab experiments. There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, including the development of novel synthetic analogs and the exploration of its therapeutic applications in neurological disorders.

Synthesis Methods

The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminoacetic acid to form the intermediate 2-(2-aminoacetyl)amino-3,4-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate is then reacted with 2-hydroxyimino-2-phenylacetic acid to yield 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

6305-23-3

Product Name

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid

InChI

InChI=1S/C12H8ClNO4/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17/h1-4,14H,5H2,(H,15,16)

InChI Key

BGVSMWPOACWRMZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O

Origin of Product

United States

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